N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLSYNBPVJHSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 5-(4-bromophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is frequently employed.
Major Products
Nucleophilic Substitution: Products include azido, cyano, or thiol derivatives of the original compound.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is in medicinal chemistry. Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives can act as effective antimicrobial agents. For instance, this compound has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Research has also indicated that this compound may possess anticancer properties. The nitro group in the benzamide portion is known to enhance the cytotoxic effects against cancer cells by inducing apoptosis. Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Material Science
In addition to biological applications, this compound has potential uses in material science. Its unique structure allows it to serve as a building block for creating novel polymers and materials with specific properties.
Photoluminescent Materials
The incorporation of oxadiazole derivatives into polymer matrices has been explored for developing photoluminescent materials. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Environmental Science
The compound's chemical structure also makes it suitable for applications in environmental science. Its potential as a sensor for detecting pollutants or hazardous substances in water and soil has been investigated. The oxadiazole ring can interact with various environmental contaminants, allowing for the development of sensitive detection methods.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that the compound exhibits stronger activity compared to standard antibiotics .
Case Study 2: Photoluminescent Polymer Development
In another study focusing on material science applications, researchers synthesized a polymer incorporating this compound. The resulting material showed enhanced photoluminescent properties suitable for OLED applications. Characterization techniques such as UV-vis spectroscopy and photoluminescence measurements confirmed the material's efficiency in light emission .
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
This analog replaces the bromine atom with chlorine and substitutes the nitro group with fluorine.
- Structural Impact: The smaller size and higher electronegativity of fluorine (vs. Chlorine, being less polarizable than bromine, may decrease lipophilicity slightly, affecting membrane permeability .
- Hypothetical Activity : The fluorine substituent could enhance metabolic stability compared to the nitro group, which is prone to reduction in vivo.
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
This compound introduces a sulfamoyl group on the benzamide and a fluorophenyl substituent on the oxadiazole.
- Key Differences :
- Potential Applications: Sulfamoyl derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase), suggesting this analog may have broader therapeutic utility.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide
This derivative replaces the benzamide with a sulfonamide group and adds a chiral center.
- Structural Modifications :
- The sulfonamide group (-SO₂NH-) enhances acidity and binding to metal ions or polar protein residues.
- The 4-chlorobenzylsulfanyl substituent introduces a sulfur atom, which may improve redox activity or coordination chemistry.
- The (S)-configuration could lead to enantioselective interactions with biological targets .
- Implications : Sulfonamides are prevalent in antibiotics and diuretics, positioning this compound for antimicrobial or diuretic applications.
Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
This analog features a thioacetamido linker and a methyl ester.
- The methyl ester improves lipophilicity but may reduce stability in physiological conditions due to esterase hydrolysis .
- Comparative Stability : Unlike the nitro group, the ester is metabolically labile, suggesting shorter half-life in vivo.
Data Tables
Table 1: Substituent Comparison of Key Analogs
Table 2: Hypothetical Property Trends
| Compound | Lipophilicity (LogP)* | Hydrogen-Bond Acceptors | Metabolic Stability |
|---|---|---|---|
| N-[5-(4-bromophenyl)-...-4-nitrobenzamide | High (Br, NO₂) | 6 | Moderate (NO₂) |
| N-[5-(4-chlorophenyl)-...-4-fluorobenzamide | Moderate (Cl, F) | 5 | High (F) |
| 4-[Benzyl(ethyl)sulfamoyl]-... | Low (-SO₂NH-) | 7 | High |
*Estimated based on substituent contributions.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound's structure includes an oxadiazole ring and a nitrobenzamide moiety, which are known to influence biological interactions. The molecular formula is C16H13BrN4O3, and its IUPAC name is this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound showed efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it possesses moderate cytotoxicity with IC50 values around 20 µM for MCF-7 cells and 25 µM for HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
The mechanism of action of this compound involves the inhibition of specific enzymes and proteins within microbial cells. The oxadiazole moiety is known to interact with key metabolic pathways, potentially disrupting nucleic acid synthesis or protein function . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets.
Case Studies
- Antibacterial Activity : A study published in PubMed explored the antibacterial effects of various derivatives of oxadiazole compounds, including this compound. It was found that modifications to the bromophenyl group significantly affected antibacterial potency .
- Cancer Cell Studies : Research conducted by MDPI evaluated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's structure allows for effective binding to cancer cell receptors, leading to apoptosis .
Q & A
Q. What synthetic strategies are commonly employed to prepare N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?
The synthesis of oxadiazole derivatives typically involves:
- Hydrazide formation : Reacting 4-bromobenzoic acid with hydrazine to form the corresponding hydrazide.
- Cyclization : Treating the hydrazide with cyanogen bromide (CNBr) or phosphoryl chloride (POCl₃) to cyclize into the 1,3,4-oxadiazole ring .
- Coupling reactions : Introducing the 4-nitrobenzamide moiety via nucleophilic acyl substitution using 4-nitrobenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF . Key challenges include optimizing reaction conditions (e.g., temperature, solvent) to improve yield and purity.
Q. How can the structural integrity and purity of this compound be validated?
Standard characterization methods include:
- Spectroscopic analysis : and to confirm substitution patterns and aromatic proton environments.
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .
- HPLC : To assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What biological activities are associated with this compound’s structural analogs?
Similar 1,3,4-oxadiazoles exhibit:
- Antimicrobial activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor binding : For example, 5-(4-bromophenyl)-oxadiazole derivatives show cannabinoid CB1 receptor affinity (IC ~1.35 nM) in competitive radioligand binding assays .
- Enzyme inhibition : Oxadiazoles targeting Ca/calmodulin-dependent enzymes are assessed using fluorescence polarization assays .
Advanced Research Questions
Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?
- Reagent selection : Cyanogen bromide (CNBr) favors 1,3,4-oxadiazole formation over 1,2,4-isomers, while POCl may require controlled stoichiometry to avoid side products .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing cyclization efficiency .
- Computational modeling : DFT calculations predict thermodynamic favorability of reaction pathways to guide reagent optimization .
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and nitro groups. SHELX programs are optimized for high-resolution data and twinned crystals .
- Powder XRD : For polycrystalline samples, pair with Rietveld refinement to confirm phase purity and unit cell parameters .
Q. How can contradictory bioactivity data between analogs be resolved?
- Assay standardization : Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
- Structural comparisons : Overlay docking poses (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the nitro group) that explain divergent CB1 vs. antimicrobial activities .
- SAR studies : Systematically modify substituents (e.g., replacing 4-nitro with 4-cyano) to isolate pharmacophoric contributions .
Q. What methodologies are used to study enzyme inhibition mechanisms?
- Kinetic assays : Measure IC values via NADH depletion (for oxidoreductases) or fluorogenic substrates (e.g., AMC for proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Molecular dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with GROMACS) to identify key residues (e.g., catalytic triads) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., 4-fluoro, 4-methyl) on the benzamide and bromophenyl groups .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with bioactivity data .
- In silico screening : Virtual screening (e.g., Glide SP docking) against target libraries (e.g., kinase or GPCR databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
